hemoglobin F-Oakland
Description
Properties
CAS No. |
112444-77-6 |
|---|---|
Molecular Formula |
C11H16N2O |
Synonyms |
hemoglobin F-Oakland |
Origin of Product |
United States |
Molecular Genetic Basis of Hemoglobin F Oakland
Gamma-Globin Gene (HBG) Structure and Loci
The human beta-like globin genes are organized in a cluster on chromosome 11. eur.nl This cluster includes, in order from 5' to 3', the epsilon (HBE1), gamma-G (HBG2), gamma-A (HBG1), delta (HBD), and beta (HBB) globin genes. jefferson.eduhaematologica.orgithanet.eu The gamma-globin genes, HBG1 and HBG2, are primarily expressed during fetal development, producing the gamma chains that combine with alpha chains to form fetal hemoglobin (HbF). cancer.govwikipedia.orgsigmaaldrich.comnih.gov HBG1 and HBG2 are the result of a tandem duplication event. jst.go.jp
HBG1 and HBG2 Genes and Chromosomal Location
The HBG1 and HBG2 genes are located on the short arm of chromosome 11, specifically at band 11p15.5. wikipedia.orglovd.nlpsu.edu These genes are highly homologous and encode for the gamma-A and gamma-G globin chains, respectively. jst.go.jpresearchgate.netmayocliniclabs.com The primary difference between the gamma-A and gamma-G chains lies at position 136, where the gamma-G chain has a glycine (B1666218) and the gamma-A chain has an alanine. wikipedia.orgsigmaaldrich.comnih.govmayocliniclabs.combiorxiv.org At birth, the gamma-G chain is typically more predominant, but the ratio shifts in adulthood. sigmaaldrich.comnih.govmayocliniclabs.comresearchgate.net
Specific Genetic Alteration in Hemoglobin F-Oakland
This compound is defined by a specific mutation within one of the gamma-globin genes. psu.edu
Nucleotide and Amino Acid Substitution at Gγ26(B8)
This compound is characterized by a substitution at position 26 in the Gγ-globin chain. psu.edunih.gov This alteration involves the replacement of glutamic acid (Glu) with lysine (B10760008) (Lys). psu.edunih.gov At the nucleotide level, this is presumed to be a GAA to AAA substitution at codon 26 of the HBG2 gene. psu.edu This specific mutation is denoted as Gγ26(B8)Glu→Lys, indicating the substitution of Glutamic acid at position 26 (which is the 8th residue in the B helix of the globin chain) of the Gγ chain with Lysine. psu.edunih.gov this compound was identified in a newborn of Chinese-Black descent, where it constituted 32% of the total hemoglobin. psu.edu
Genetic Modifiers of Gamma-Globin Expression
The expression levels of gamma-globin genes, and thus the amount of HbF produced, can be influenced by various genetic factors, including cis-acting regulatory elements and trans-acting factors. jefferson.educancer.govbiorxiv.orgpsu.edu
Cis-acting Regulatory Elements (e.g., Promoter Polymorphisms)
Cis-acting regulatory elements are DNA sequences located in the vicinity of the globin genes that influence their transcription. scielo.br These include promoters, enhancers, and the locus control region (LCR). eur.nljst.go.jpashpublications.orgebm-journal.org The LCR, located upstream of the beta-globin cluster, is crucial for the developmental and tissue-specific expression of the beta-like globin genes. eur.nljefferson.edujst.go.jpebm-journal.orgfrontiersin.org The promoters of HBG1 and HBG2 contain several conserved motifs, such as CCAAT, CACCC, and TATA boxes, which are binding sites for transcription factors. eur.nljst.go.jp Polymorphisms within these promoter regions can affect gamma-globin expression. jst.go.jpscielo.br For example, a C→T substitution at position -158 of the HBG2 promoter (known as the XmnI polymorphism) is associated with increased Gγ-globin expression and elevated HbF levels in adults, particularly under erythropoietic stress. jst.go.jpscielo.brashpublications.orgscielo.br Other promoter polymorphisms, such as a 4-bp deletion in the HBG1 promoter, have been linked to diminished Aγ-globin expression. jst.go.jp
Structural and Biophysical Aspects of Hemoglobin F Oakland
Molecular Architecture and Subunit Interactions
Hemoglobin F is a tetramer consisting of two alpha (α) subunits and two gamma (γ) subunits (α2γ2) iacld.comwikipedia.org. These subunits interact to form the functional hemoglobin molecule, which is responsible for oxygen transport trinitybiotech.com. The structural integrity and function of hemoglobin depend on the precise arrangement and interaction of these subunits mhmedical.com.
Post-Translational Modifications and Their Influence
Post-translational modifications (PTMs) can significantly influence protein structure, function, and interactions nomos-elibrary.de. In hemoglobin, various PTMs can occur, potentially affecting its properties bohrium.com.
Other Relevant Post-Translational Modifications
Besides acetylation, other post-translational modifications can occur in globin chains wikipedia.orgsamipubco.com. These modifications can include glycosylation, phosphorylation, and oxidation, among others. The impact of these modifications on hemoglobin structure, stability, and function can vary depending on the specific modification and its location on the globin chain. The provided information does not specifically detail other relevant post-translational modifications directly studied in the context of Hemoglobin F-Oakland. However, research on hemoglobin in general indicates that PTMs can play a role in various aspects of its biology bohrium.comactivedriverdb.org.
Protein Folding and Conformational Stability
The proper folding of globin chains and the conformational stability of the resulting hemoglobin tetramer are essential for its function mhmedical.com. Amino acid substitutions can impact these processes vulcanchem.comresearchgate.net.
Impact of Amino Acid Substitutions on Globin Folding Dynamics
Amino acid substitutions within globin chains can affect their folding dynamics and the conformational stability of the hemoglobin molecule researchgate.net. The specific location and nature of the substitution can influence how the protein folds into its correct three-dimensional structure and how stable that structure is under various conditions vulcanchem.commhmedical.com. The γ26 (B8) Glu→Lys substitution in this compound involves replacing a negatively charged glutamic acid with a positively charged lysine (B10760008) at position 26 of the gamma chain psu.edunih.gov. This change in charge and side chain properties at this position could potentially alter the local protein environment and influence the folding pathway or the stability of the gamma subunit and, consequently, the entire Hb F-Oakland tetramer vulcanchem.com. Studies on other hemoglobin variants have demonstrated that even single amino acid changes can lead to altered folding and stability, sometimes resulting in unstable hemoglobin variants researchgate.netmdpi.com. While the general impact of substitutions on globin folding is understood, specific experimental data on how the γ26 Glu→Lys mutation affects the folding dynamics and conformational stability of the this compound gamma chain and tetramer are not provided in the search results.
Stabilization Mechanisms in Hemoglobin Variants
Hemoglobin stability is crucial for the proper function and lifespan of red blood cells. Unstable hemoglobin variants can arise from mutations that disrupt the delicate balance of forces maintaining the protein's structure. These mutations can affect various aspects, including subunit folding, the crucial interactions between the heme group and the globin chains, and the contacts between the alpha and beta (or gamma in HbF) subunits that form the tetramer. wikipedia.orgwikipedia.org
Mutations that interfere with the secondary or tertiary structure of the globin subunits can lead to misfolding, reducing stability. wikipedia.org The interaction between the heme iron, buried within a hydrophobic pocket, and the surrounding amino acids plays a vital role in stabilizing the globin itself. wikipedia.orgwikipedia.org Disruptions to this heme pocket, often caused by mutations affecting amino acids in contact with the heme, can lead to the loss of heme, further destabilizing the hemoglobin molecule. wikipedia.org
Interactions between the alpha and beta (or gamma) subunits are also critical for the stability of the hemoglobin tetramer (α₂β₂ or α₂γ₂). Mutations that disrupt these subunit interfaces can increase the concentration of unstable free globin monomers. wikipedia.org
Cellular mechanisms exist to help maintain hemoglobin stability. For instance, the alpha-hemoglobin stabilizing protein (AHSP) acts as a molecular chaperone, binding to free alpha-hemoglobin chains and facilitating their assembly with beta-globin, thereby preventing the precipitation of unstable alpha chains. wikipedia.orgwikipedia.org Targeting the interaction between AHSP and abnormal hemoglobin variants is being explored as a potential strategy to stabilize these variants and mitigate associated pathologies. wikipedia.org
Another molecule influencing hemoglobin stability and function is 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). This metabolite binds to deoxygenated hemoglobin, stabilizing the tense (T) state and promoting oxygen release in tissues. wikipedia.org Fetal hemoglobin (HbF) has a lower affinity for 2,3-BPG compared to adult hemoglobin (HbA), which contributes to HbF's higher oxygen affinity, facilitating oxygen transfer from the mother to the fetus. Differences in amino acid residues in the 2,3-BPG binding site, such as the substitution of histidine in the beta chain of HbA with serine in the gamma chain of HbF, contribute to this reduced binding.
Reduced hemoglobin stability can lead to denaturation and precipitation of the altered protein on the inner surface of red blood cell membranes, forming hemichromes. wikipedia.org These hemichromes can induce the clustering of band 3 protein on the red cell membrane, leading to the formation of aggregates known as Heinz bodies. wikipedia.org The binding of hemichromes to the membrane also reduces the deformability of erythrocytes, contributing to their premature removal from circulation, often in the spleen. wikipedia.org
Biosynthesis and Cellular Regulation of Fetal Hemoglobin
Erythroid Stem Cell Differentiation and Globin Gene Expression
The journey of fetal hemoglobin synthesis begins with the differentiation of erythroid stem cells. These progenitor cells undergo a series of developmental stages, during which specific sets of genes are activated to produce the components of red blood cells. A critical event in this process is the expression of the globin genes. In the fetus, the gamma-globin genes are predominantly expressed, leading to the production of gamma-globin chains. These chains combine with alpha-globin chains to form fetal hemoglobin (α2γ2).
The switch from embryonic to fetal and then to adult hemoglobin production is a classic example of developmental gene regulation. This process, known as hemoglobin switching, is intrinsically linked to the differentiation program of erythroid progenitors. As these cells mature, the expression of the gamma-globin genes is gradually silenced, while the expression of the beta-globin gene, which codes for the adult hemoglobin component, is activated.
Translational and Post-Translational Control Mechanisms
Following the transcription of the gamma-globin genes into messenger RNA (mRNA), the genetic information is translated into gamma-globin protein chains. This process is also subject to regulation. The stability of the gamma-globin mRNA can influence the amount of protein produced. Furthermore, after translation, the newly synthesized globin chains must fold correctly and assemble into a stable hemoglobin tetramer.
Evidence suggests that there is post-translational control in hemoglobin synthesis, where the availability of alpha-globin chains can influence the final composition of hemoglobin tetramers. In situations of alpha-chain deficiency, the formation of adult hemoglobin (HbA) may be favored over fetal hemoglobin.
Molecular Chaperones in Globin Assembly (e.g., Alpha Hemoglobin Stabilizing Protein - AHSP)
The assembly of the hemoglobin tetramer is a crucial final step. Free alpha-globin chains are inherently unstable and can be toxic to the cell. To prevent this, a molecular chaperone called Alpha Hemoglobin Stabilizing Protein (AHSP) specifically binds to free alpha-globin chains. AHSP stabilizes the alpha-globin, keeping it in a soluble and non-toxic state until it can be incorporated into a hemoglobin tetramer with either gamma-globin (in the fetus) or beta-globin (in adults). This chaperone-mediated process ensures the efficient and safe assembly of functional hemoglobin molecules.
Pathophysiological Implications of Gamma Globin Variants
Molecular Mechanisms of Globin Chain Imbalance
The production of hemoglobin is a tightly regulated process involving the synthesis of alpha-like globin chains from chromosome 16 and beta-like globin chains from chromosome 11. byethost8.com In adults, the primary hemoglobin is Hemoglobin A (HbA), composed of two alpha and two beta chains (α2β2). Fetal hemoglobin (HbF; α2γ2) is the predominant form during fetal life and is gradually replaced by HbA after birth. ucsf.edu
Mutations in the gamma-globin genes (HBG1 and HBG2) can lead to gamma-globin variants. nih.gov These variants can sometimes affect the stability or production rate of the gamma chains. A significant reduction in the synthesis of a particular globin chain can lead to an imbalance with its partner chain. For instance, in the thalassemias, reduced production of one type of globin chain leads to an excess of the other, which can precipitate within the red blood cell precursors, causing ineffective erythropoiesis and hemolysis. byethost8.com
While many gamma-chain variants are clinically insignificant, some can be unstable. Unstable hemoglobin variants are prone to denaturation and precipitation within the red blood cell, forming inclusions known as Heinz bodies. These inclusions can damage the red cell membrane, leading to premature destruction of the cell and resulting in hemolytic anemia. The clinical severity of such conditions often depends on the degree of instability of the variant hemoglobin.
Influence of Hemoglobin F on Hemoglobin S Polymerization
One of the most clinically significant roles of Hemoglobin F is its ability to inhibit the polymerization of Hemoglobin S (HbS), the variant responsible for sickle cell disease. The pathophysiology of sickle cell disease is driven by the deoxygenation-induced polymerization of HbS, which deforms red blood cells into a characteristic sickle shape. nih.gov
HbF exerts its inhibitory effect through several mechanisms:
Inhibition of Polymer Formation: The structural differences between the gamma chain of HbF and the beta chain of HbS interfere with the formation of the HbS polymer. Specifically, the hybrid tetramer (α2γβS) does not participate as readily in the polymerization process as the HbS homotetramer (α2βS2). nih.gov This is a critical factor in the ameliorating effect of HbF in sickle cell disease.
Individuals with sickle cell disease who also have hereditary persistence of fetal hemoglobin (HPFH), a condition characterized by continued high levels of HbF in adulthood, generally experience a milder form of the disease. This underscores the potent anti-sickling properties of HbF.
Advanced Research Methodologies for Hemoglobin Variant Analysis
Molecular Genetic Characterization Techniques
Molecular genetic techniques are crucial for identifying the underlying DNA mutations responsible for hemoglobin variants and thalassemias. These methods allow for the precise localization and characterization of genetic alterations within the globin genes.
Targeted DNA Sequencing of Globin Genes
Targeted DNA sequencing of globin genes, such as HBA1, HBA2, and HBB, is a fundamental approach for identifying single nucleotide variants (SNVs), insertions/deletions (indels), and other sequence changes that result in altered hemoglobin structure or production escholarship.orgnih.govscience.gov. This technique involves selectively amplifying and sequencing the coding regions (exons) and flanking intronic and regulatory sequences of the globin genes. By comparing the obtained sequences to reference sequences, researchers can pinpoint the exact genetic mutation. Targeted sequencing is particularly useful for identifying rare or novel variants that might not be detected by protein-based screening methods escholarship.orgscience.gov.
Research Findings: Studies utilizing targeted sequencing have revealed a wide diversity of genetic variants in globin genes, including numerous novel mutations science.gov. For instance, routine DNA sequencing of alpha- and beta-globin genes has identified many new beta-chain, alpha-chain, beta-thalassemia, and alpha+-thalassemia mutations science.gov. Targeted next-generation sequencing (NGS) has demonstrated effectiveness in the confirmatory diagnosis of hemoglobinopathies in newborns, accurately detecting mutations and deletions and providing comprehensive hemoglobin profiles. It can reveal variants not identified through standard approaches and simultaneously analyze HBA and HBB genes, reducing the need for multiple sequential assays.
Multiplex Ligation-Dependent Probe Amplification (MLPA)
Multiplex Ligation-Dependent Probe Amplification (MLPA) is a semi-quantitative PCR-based technique used to detect copy number variations (CNVs), specifically large deletions or duplications within the globin gene clusters on chromosomes 16 (alpha-globin) and 11 (beta-globin) escholarship.org. MLPA probes are designed to hybridize to specific sequences within the target genes. After ligation and PCR amplification, the relative peak areas of the amplified products are compared to control samples to determine the copy number of each target sequence. This method is essential for diagnosing alpha-thalassemias, which are frequently caused by large deletions, and for detecting deletions or duplications in the beta-globin gene cluster associated with conditions like hereditary persistence of fetal hemoglobin (HPFH).
Research Findings: MLPA assays have been developed and tested for detecting deletions and duplications within the alpha-globin gene cluster, showing high concordance with other methods like Southern blot. MLPA, often used in conjunction with other PCR techniques, is valuable for comprehensive genetic diagnosis and can assess copy number variations in the HBB gene and other genes involved in thalassemia. Studies have used MLPA to identify common and rare deletions or duplications in the alpha-globin gene cluster and its regulatory region. For example, an MLPA assay consisting of probes hybridizing to the alpha-globin gene cluster and control probes was used to identify multiple alpha-globin gene deletions/duplications.
Table 1: Applications of Targeted Sequencing and MLPA in Globin Gene Analysis
| Technique | Primary Application | Detected Variants/Alterations |
| Targeted DNA Sequencing | Identification of sequence variants | SNVs, indels, small mutations in coding/regulatory regions |
| MLPA | Detection of copy number variations | Large deletions, duplications in gene clusters |
Genome-Wide Association Studies (GWAS) for HbF Modifiers
Genome-Wide Association Studies (GWAS) are a powerful approach used to identify genetic variants (typically single nucleotide polymorphisms, SNPs) across the entire genome that are statistically associated with a particular trait or disease, such as elevated fetal hemoglobin (HbF) levels. By analyzing genetic variations in large cohorts of individuals with varying HbF levels, GWAS can pinpoint genomic regions and specific genetic variants that act as modifiers of HbF expression in adults. This is particularly relevant for understanding conditions where persistent HbF production can ameliorate disease severity, such as sickle cell disease and beta-thalassemia.
Research Findings: GWAS have successfully identified several key genetic modifiers of HbF expression. Notably, studies have replicated associations of HbF levels with variants in the BCL11A gene on chromosome 2 and the HBS1L-MYB intergenic region (HMIP) on chromosome 6q. These loci have been consistently identified across different populations. GWAS have also suggested novel candidate genes associated with HbF levels. Pathway analysis of genes identified through GWAS has highlighted terms related to hemoglobin and haptoglobin binding and oxygen carrier activity.
Table 2: Key Genetic Loci Identified by GWAS as HbF Modifiers
| Locus | Chromosome | Associated Gene(s) (Examples) |
| BCL11A | 2 | BCL11A |
| HBS1L-MYB (HMIP) | 6q | HBS1L, MYB |
| HBB cluster | 11 | Gamma-globin genes (e.g., HBG2) |
Protein Separation and Identification Methodologies
Protein-based methodologies are essential for separating different hemoglobin types and variants based on their physical and chemical properties, allowing for their identification and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is a widely used technique for the separation, identification, and quantification of hemoglobin variants. This method separates hemoglobins (B146990) based on differences in their charge, utilizing a stationary phase with a negative charge and a mobile phase with varying pH and ionic strength. Different hemoglobin variants elute from the column at specific retention times, which serve as a key characteristic for their presumptive identification. HPLC offers high resolution, sensitivity, and quantitative analysis of hemoglobin fractions, including Hb A, Hb F, Hb A2, and various abnormal variants.
Research Findings: HPLC is considered a simple, sensitive, and accurate method for identifying hemoglobin variants. It has the advantage of quantifying HbF and HbA2 along with screening for variants in a single system. The retention time on HPLC is reliable and reproducible for the detection and identification of many hemoglobin variants. Studies have shown that HPLC can separate common variants like Hb S, C, D, and E, and the retention time can be used, often in conjunction with other methods, for identification. Hemoglobin F-Oakland has been reported to elute from a cation exchange HPLC column behind Hb A nih.gov.
Table 3: Hemoglobin Separation by HPLC
| Hemoglobin Type/Variant | Separation Principle | Key Identifying Feature |
| Various Hemoglobins | Charge differences | Retention time |
Isoelectric Focusing (IEF) and Capillary Electrophoresis
Isoelectric Focusing (IEF) and Capillary Electrophoresis (CE) are high-resolution techniques used for separating hemoglobin variants based on their isoelectric points (pI) or electrophoretic mobility, respectively. IEF separates proteins in a pH gradient until they reach their pI, where their net charge is zero. CE separates charged molecules in an electric field within a narrow capillary tube. Both techniques offer high resolving power, allowing for the differentiation of variants that may have similar mobility on conventional electrophoresis.
Research Findings: IEF is a sensitive method that separates hemoglobin species based on their isoelectric point on a gel medium with high resolution. It can separate HbF and HbA, as well as common variants like HbS, HbC, HbD, and HbE. Hemoglobins with a pI difference of less than 0.05 pH units can potentially be resolved by IEF. Capillary electrophoresis has been used for the detection of hemoglobin variants and the quantitation of HbA2 and HbF. CE allows for high-resolution separation of major hemoglobin variants and accurate quantification of Hb A2 and Hb F. This compound has been reported to move slightly slower than Hb C at alkaline pH electrophoresis and its IEF characteristics were not reported in one study nih.gov. CE-High-Resolution Mass Spectrometry (CE-HR-MS) is a novel approach that combines CE separation with mass spectrometry for accurate identification and structural characterization of intact hemoglobin variants.
Table 4: Hemoglobin Separation by IEF and Capillary Electrophoresis
| Technique | Separation Principle | Key Identifying Feature |
| Isoelectric Focusing (IEF) | Isoelectric point (pI) | Position in pH gradient |
| Capillary Electrophoresis | Electrophoretic mobility | Migration time/position |
Advanced Electrophoretic Techniques for Variant Resolution
Electrophoretic techniques are fundamental in the initial identification and characterization of hemoglobin variants, including Hb F-Oakland. These methods separate hemoglobins based on differences in their electrical charge, which are influenced by amino acid substitutions.
Studies on Hb F-Oakland have utilized electrophoresis to determine its migration pattern compared to normal hemoglobin fractions. At alkaline pH, Hb F-Oakland exhibits a migration pattern that is slightly slower than Hemoglobin C (Hb C) psu.edu. Cation exchange high-performance liquid chromatography (HPLC) is another widely used technique for separating and quantifying hemoglobin variants based on charge interactions with the stationary phase. In this method, Hb F-Oakland elutes from a cation exchange column behind Hemoglobin A (Hb A) psu.edu.
Isoelectric focusing (IEF) is another advanced electrophoretic technique that separates hemoglobins based on their isoelectric points (pI), providing high resolution for variant detection ucsf.eduucsf.edu. While IEF is commonly used for hemoglobin variant analysis and can clearly resolve Hb A and Hb F ucsf.edu, specific IEF data for Hb F-Oakland was not reported in the initial characterization psu.edu. Capillary electrophoresis (CE) is also employed for hemoglobin variant analysis and quantification, offering high resolution and automation ucsf.edutestcatalog.org. These advanced electrophoretic and chromatographic methods are crucial for the presumptive identification and initial characterization of hemoglobin variants like Hb F-Oakland, often preceding more definitive structural analyses ucsf.edu.
The relative percentages of the gamma-globin chains in the individual in whom Hb F-Oakland was identified were determined through chain separation analysis. This revealed a distribution of GγX (the variant chain), Gγ, and Aγ chains psu.edu.
| Hemoglobin Chain | Percentage of Total Gamma Chains |
| GγX (F-Oakland) | 32.1% |
| Gγ | 40.4% |
| Aγ | 27.5% |
Table 1: Gamma Chain Distribution in an Individual with this compound psu.edu
Structural Elucidation Techniques
Understanding the precise structural changes induced by the amino acid substitution in Hb F-Oakland requires advanced structural elucidation techniques. These methods provide detailed information about the three-dimensional structure and molecular composition of the variant hemoglobin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the conformation, dynamics, and interactions of proteins in solution amerihealth.com. NMR can provide insights into localized structural changes and flexibility that may not be fully captured by crystallography. It is particularly useful for studying protein dynamics and how mutations affect protein behavior in a more physiological state compared to a crystal lattice. While NMR spectroscopy is a valuable tool for studying protein structure and dynamics, including conformational studies of hemoglobin amerihealth.com, specific published research utilizing NMR to investigate the conformational effects of the Glu->Lys substitution in this compound was not identified in the available search results.
Mass Spectrometry for Peptide Mapping and Amino Acid Analysis
Mass spectrometry (MS) is a critical technique for the precise identification and characterization of protein variants, including the determination of amino acid substitutions and post-translational modifications Current time information in San Francisco, CA, US.chl.co.nzresearchgate.net. Peptide mapping, often coupled with liquid chromatography (LC-MS), involves enzymatic digestion of the protein into smaller peptides, which are then analyzed by MS to determine their mass and sequence chl.co.nzfu-berlin.de. This allows for the localization of the amino acid substitution within the protein chain researchgate.net.
In the characterization of this compound, mass spectrometry-based techniques were applied. Digestion of the isolated gammaX (variant gamma) chain with trypsin followed by separation of the resulting peptides using reversed-phase HPLC and subsequent amino acid analysis were performed psu.edu. This approach, a form of peptide mapping, was instrumental in confirming the presence of the variant gamma chain and likely aided in identifying the specific amino acid alteration at position 26. Mass spectrometry is considered the method of choice for identifying hemoglobin variants and thalassemias, particularly following initial screening by electrophoretic or chromatographic methods chl.co.nz.
Functional and Stability Assays in Pre-clinical Models
Assessing the functional consequences and stability of hemoglobin variants like Hb F-Oakland is crucial to understanding their potential clinical significance. Functional assays evaluate properties such as oxygen affinity and cooperativity, while stability assays determine the protein's susceptibility to denaturation and precipitation.
General functional studies on hemoglobin variants can assess how the amino acid change affects oxygen binding and release nih.govmdpi.com. Stability assays, such as heat stability or isopropanol (B130326) precipitation tests, are used to identify unstable hemoglobin variants that may precipitate and lead to hemolytic anemia ucsf.edu.
Based on the available information specifically regarding this compound, detailed published data from dedicated functional and stability assays in pre-clinical models were not extensively reported in the initial characterization psu.edu. One source mentioning other novel Hb F variants explicitly stated that no functional studies could be performed researchgate.net. However, the structural studies performed, including peptide mapping and amino acid analysis psu.edu, are part of a comprehensive characterization that can indirectly inform on potential stability issues. Further in-depth functional and stability studies would be necessary to fully understand the physiological impact of the Gγ26(B8)Glu->Lys substitution.
In Vitro and In Vivo Model Systems for Hemoglobin Studies
In vitro and in vivo model systems are valuable tools for studying hemoglobin synthesis, function, and the effects of variants mdpi.comnih.govnih.gov. In vitro systems, such as cultured erythroid progenitor cells, can be used to investigate globin gene expression and hemoglobin production nih.govopenrepository.com. These models allow for controlled experiments to study the impact of specific genetic mutations on hemoglobin synthesis and the potential for therapeutic interventions, such as Hb F induction mdpi.comnih.gov.
Recombinant Protein Expression and Purification Strategies
The study of hemoglobin variants like this compound, characterized by a Ggamma26(B8)Glu->Lys substitution uniroma2.itbiorxiv.org, often necessitates the production of the variant protein in controlled laboratory settings. While initial identification and characterization of such variants are typically performed using techniques like electrophoresis, isoelectric focusing, chromatography, chain separation, and peptide mapping on samples from affected individuals uniroma2.itbiorxiv.orgnih.gov, detailed functional and structural studies can benefit significantly from recombinant protein expression and purification.
Recombinant protein technology allows for the production of specific hemoglobin subunits or assembled hemoglobin molecules in heterologous expression systems, such as Escherichia coli uniprot.org. This approach provides a means to obtain sufficient quantities of a pure variant protein for in-depth biochemical and biophysical analyses, free from contamination by other hemoglobin species present in native red blood cell lysates.
The process generally involves cloning the gene encoding the specific globin chain (in the case of this compound, the mutated G-gamma globin gene) into an expression vector. This vector is then introduced into a suitable host organism for protein synthesis. For human gamma-globin subunits (HBG2), E. coli has been utilized as an expression system uniprot.org. Recombinant human HBG2 protein, for instance, has been expressed with an N-terminal His-tag to facilitate purification uniprot.org.
Affinity chromatography, such as using a His-tag as mentioned for recombinant HBG2 expression, is another powerful purification step that allows for the selective isolation of the tagged recombinant protein uniprot.org. Subsequent purification steps, potentially including size exclusion chromatography, may be necessary to achieve high purity and remove aggregates or other contaminants.
Once purified, the recombinant gamma-globin variant can be refolded and assembled with alpha-globin chains in vitro to reconstitute the complete tetrameric this compound molecule (α₂γ₂Oakland). This reconstituted hemoglobin can then be used for various research applications, including oxygen binding studies, structural determination by techniques like X-ray crystallography or cryo-EM, and interactions with other proteins or molecules.
Pre Clinical Investigations into Therapeutic Strategies for Hbf Modulation
Identification and Characterization of Molecular Targets for Gamma-Globin Induction
Research into inducing gamma-globin expression in adults has identified several key molecular targets involved in the silencing of the HBG1 and HBG2 genes after birth. Understanding the mechanisms by which these targets repress gamma-globin synthesis is crucial for developing effective therapeutic interventions.
Transcriptional repressors play a significant role in the fetal-to-adult hemoglobin switch. BCL11A is widely recognized as a major repressor of gamma-globin expression. mdpi.comnih.govjscimedcentral.comhtct.com.br Studies have shown that downregulating BCL11A can lead to increased HbF levels. mdpi.comjscimedcentral.combiorxiv.org Other transcriptional factors implicated in gamma-globin silencing include KLF1, LRF/ZBTB7A, SOX6, TR2/TR4, GATA1, and MYB. mdpi.comnih.govhtct.com.brbiorxiv.org For instance, c-MYB directly activates key gamma-globin repressor genes, and its knockdown in human erythroid progenitors elevates HbF. mdpi.com miRNA therapies targeting BCL11A mRNA, such as miR-210-3p, miR-92a-3p, and miR-30a, have shown promise in upregulating gamma-globin expression in pre-clinical settings. mdpi.com
Epigenetic modifications also contribute significantly to gamma-globin gene silencing. DNA methylation, particularly by DNA methyltransferase 1 (DNMT1), is involved in the epigenetic silencing of HbF in adult erythropoiesis. mdpi.comnih.govhaematologica.org Histone deacetylases (HDACs), specifically HDAC1 and HDAC2, are also involved in the epigenetic silencing of gamma-globin genes. mdpi.commdpi.com Inhibiting HDAC activity has been explored as a strategy for HbF induction. mdpi.com Lysine-specific demethylase 1 (LSD1/KDM1) is another epigenetic modifier that represses gamma-globin expression. mdpi.comfrontiersin.org
Novel potential druggable gamma-globin repressors have been identified through CRISPR knockout screens targeting erythroid genes. These include VHL and PTEN. ashpublications.org Deletion of VHL induces HbF through activation of the HIF1alpha pathway, while deletion of PTEN induces HbF through AKT pathway stimulation. ashpublications.org
The identification and characterization of these molecular targets provide a foundation for developing targeted therapies aimed at reactivating gamma-globin expression and increasing HbF levels for the treatment of beta-hemoglobinopathies.
Gene Editing Approaches for Fetal Hemoglobin Reactivation
Gene editing technologies offer a promising avenue for reactivating fetal hemoglobin expression as a potential curative strategy for beta-hemoglobinopathies. These approaches aim to genetically engineer high HbF levels by targeting the underlying genetic and epigenetic mechanisms that regulate gamma-globin synthesis. nih.govresearchgate.net
One strategy involves recreating naturally occurring hereditary persistence of fetal hemoglobin (HPFH) mutations in the gamma-globin gene promoters or enhancers. nih.govmdpi.com These natural mutations disrupt the binding sites of transcriptional repressors, leading to sustained gamma-globin expression in adulthood. Gene editing tools such as CRISPR/Cas9, TALENs, and ZFNs have been employed in pre-clinical studies to introduce these HPFH-like mutations. nih.govmdpi.cominsights.biobinasss.sa.cr For example, TALENs have been used to recreate the Aγ-175(T>C) HPFH mutation in erythroid cell lines. insights.bio Base editing strategies have also been explored to recapitulate HPFH mutations in the HBG1/2 promoters. mdpi.com
Another approach focuses on editing the transcriptional repressors of gamma-globin or their binding sites. nih.govresearchgate.net Targeting the erythroid-specific enhancer of BCL11A, a major repressor, has shown significant potential. researchgate.net Inactivating the BCL11A enhancer can stimulate fetal hemoglobin synthesis and is considered a possible gene therapy strategy. researchgate.net CRISPR/Cas9 has been successfully used to disrupt the BCL11A enhancer, leading to robust induction of gamma-globin expression in human hematopoietic stem and progenitor cells (HSPCs). mdpi.com Studies have also investigated the knockout of other repressor genes, such as MBD2 (part of the NuRD complex), which reactivates HbF. nih.gov
Pre-clinical studies using these gene editing approaches in human HSPCs and erythroid cell lines have demonstrated promising results in increasing HbF levels. mdpi.cominsights.biobinasss.sa.cr For example, CRISPR/Cas9-based editing of the GATA1 binding site in the BCL11A enhancer in SCD and beta-thalassemic HSPCs resulted in efficient editing and high HbF levels (up to 32%) in the resulting erythroid progeny, ameliorating the pathological cell phenotype. mdpi.com
Small Molecule Modulators of Hemoglobin F Expression: Mechanistic Studies
The development of small molecule modulators that can induce fetal hemoglobin expression is an active area of pre-clinical research, offering a potentially more accessible therapeutic option compared to gene therapies. These molecules exert their effects through various mechanisms, often targeting the transcriptional and epigenetic regulators of gamma-globin genes. mdpi.comnih.gov
Several classes of small molecules have been investigated for their HbF induction capabilities. Hydroxyurea (HU), a long-established HbF inducer, is thought to act through multiple mechanisms, including the inhibition of ribonucleotide reductase and the selection of high HbF expressing erythroid precursors, as well as the direct selection of HbF cell production by inhibiting soluble guanylate cyclase. mdpi.com
Epigenetic modifiers are frequent targets for small molecule modulators. DNA methyltransferase (DNMT) inhibitors like decitabine (B1684300) and 5-azacytidine (B1684299) have been shown to elevate HbF expression in pre-clinical models by inducing DNA hypomethylation of the HbF gene locus. mdpi.comnih.govhaematologica.org Histone deacetylase (HDAC) inhibitors, such as butyrate (B1204436) and its derivatives, increase the transcription rate of HBG genes. mdpi.com
Other small molecule modulators target specific repressors or pathways. FTX-6058, a potent inhibitor of embryonic ectoderm development (EED), a component of the polycomb repressive complex 2 (PRC2) involved in gene repression, induced upregulation of HbF expression in in vitro and in vivo models of SCD. mdpi.com EHMT1/2 inhibitors, like UNC0638, have also shown the ability to induce gamma-globin mRNA and HbF expression in normal erythroid precursors. mdpi.commdpi.com
High-throughput screening of small molecule libraries using engineered erythroid cell lines has identified novel HbF inducers. biorxiv.orgnih.govbiorxiv.org Examples include avadomide, autophinib, triciribine, and R574. nih.govbiorxiv.org Mechanistic studies have shown that some of these compounds, such as pomalidomide (B1683931) and avadomide, induce HbF expression through the downregulation of transcriptional repressors like BCL11A, ZBTB7A, and IKZF1. biorxiv.orgbiorxiv.org
Other compounds investigated in pre-clinical studies include IMR-687 (a phosphodiesterase 9 inhibitor), benserazide (B1668006) (a peripheral dopa decarboxylase inhibitor), sirolimus, metformin, RN-1 (an LSD1 inhibitor), GSK3482364, CT-101, bpV (a PTEN inhibitor), and Taze (an EZH inhibitor). mdpi.comnih.govmdpi.comfrontiersin.orgashpublications.orghealtheducationandpublichealth.com These studies aim to elucidate the precise molecular mechanisms by which these small molecules reactivate gamma-globin expression to identify promising candidates for therapeutic development. researchgate.net
Future Directions in Hemoglobin F Oakland Research
Elucidating Novel Regulatory Pathways of Gamma-Globin Expression
A critical area of future research involves further elucidating the complex regulatory pathways that govern gamma-globin expression. Hemoglobin F-Oakland is a gamma-globin variant, and understanding how the production of the gamma-globin chain is controlled is fundamental to understanding the context of this variant. Research will continue to identify novel transcription factors, co-regulators, and epigenetic mechanisms that influence the fetal-to-adult hemoglobin switch nih.govmdpi.comhtct.com.branr.frresearchgate.netanr.frnih.govnih.gov. Specific attention may be given to how mutations or variants in the gamma-globin gene itself, such as in this compound, might intrinsically affect the stability, translation, or post-translational modification of the gamma-globin chain, or how they might indirectly influence regulatory networks. The role of key repressors like BCL11A and the potential for therapeutic manipulation of these pathways to increase beneficial HbF levels in other hemoglobin disorders highlights the importance of this research area for all gamma-globin variants nih.govmdpi.comhtct.com.branr.franr.frnih.gov.
Development of Advanced Analytical Platforms for Variant Detection
The accurate identification and characterization of hemoglobin variants, including rare ones like this compound, rely heavily on advanced analytical techniques. Future directions will focus on developing and refining these platforms for improved sensitivity, specificity, and throughput. While traditional methods like HPLC and electrophoresis are valuable, they can have limitations in resolving or identifying novel or co-eluting variants mdpi.commdpi.comnih.gov. Mass spectrometry-based approaches, including peptide mapping and intact protein analysis, offer high precision in determining the mass and sequence of globin chains, making them powerful tools for variant identification and confirmation mdpi.comnih.govresearchgate.netnih.gov. Next-generation sequencing (NGS) allows for comprehensive analysis of globin genes, enabling the detection of known and novel mutations, including those leading to variants like this compound mdpi.com. Future research will involve integrating these technologies and developing bioinformatics tools for efficient data analysis and interpretation, facilitating the rapid and accurate diagnosis of hemoglobin variants in diverse populations mdpi.com.
Expanding Pre-clinical Models for Therapeutic Development
Expanding and improving pre-clinical models is essential for studying the pathophysiology of hemoglobin variants and developing potential therapeutic interventions. While general models for hemoglobinopathies like sickle cell disease and beta-thalassemia exist, developing specific models that accurately reflect the characteristics of rare variants like this compound presents a future challenge. This could involve generating induced pluripotent stem cells (iPSCs) from individuals with the this compound variant and differentiating them into erythroid cells to study the variant's effects in a controlled environment nih.govcttjournal.com. Gene editing technologies could also be employed to introduce the specific this compound mutation into cell lines or animal models to create more precise research tools nih.govnih.gov. These expanded pre-clinical models will be crucial for investigating the cellular and molecular consequences of this compound and for testing novel therapeutic strategies aimed at ameliorating any associated clinical effects, potentially through approaches that modulate gamma-globin expression or improve red blood cell function.
Q & A
Q. What methodological approaches are recommended for characterizing hemoglobin F-Oakland variants in clinical samples?
To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for initial separation, mass spectrometry for precise molecular weight determination, and DNA sequencing to identify genetic mutations. Reproducibility requires adherence to standardized protocols for sample preparation and validation against reference databases. Experimental controls (e.g., wild-type hemoglobin F) must be included to confirm variant specificity .
Q. How can researchers distinguish this compound from other fetal hemoglobin variants in mixed populations?
Differential electrophoresis (e.g., isoelectric focusing) and functional assays (oxygen-binding affinity tests) are critical. Pair these with quantitative PCR (qPCR) to assess variant expression levels. Cross-referencing with structural modeling (e.g., AlphaFold predictions) can resolve ambiguities in electrophoretic mobility data .
Q. What are the key parameters for validating this compound detection assays in low-resource settings?
Focus on sensitivity (>95%) and specificity (>98%) metrics using gold-standard comparators (e.g., HPLC). Simplify protocols for point-of-care use by optimizing reagent stability and minimizing equipment dependency. Pilot studies should include diverse demographic cohorts to assess assay robustness across genetic backgrounds .
Advanced Research Questions
Q. How should researchers design longitudinal studies to assess the stability of this compound expression under oxidative stress?
Adopt a cohort study model with repeated measures:
- Intervention: Expose in vitro cell lines (e.g., erythroid progenitors) to controlled oxidative agents (e.g., H₂O₂).
- Outcomes: Quantify variant persistence via flow cytometry and RNA-seq at baseline, 7-day, and 14-day intervals.
- Statistical Design: Use mixed-effects models to account for intra-sample variability and include covariates (e.g., glutathione levels). Power analysis should inform sample size to detect ≥10% expression changes .
Q. What strategies resolve contradictions in reported oxygen affinity data for this compound across studies?
Conduct a meta-analysis of existing datasets (e.g., PubMed, EMBASE) with strict inclusion criteria:
- Quality Filters: Exclude studies lacking pH/temperature controls or using non-standardized measurement tools.
- Subgroup Analysis: Stratify by experimental conditions (e.g., 37°C vs. 25°C) and analytical methods (e.g., tonometry vs. spectrophotometry).
- Sensitivity Testing: Apply the leave-one-out method to identify outlier studies skewing results .
Q. How can CRISPR-Cas9 editing be optimized to model this compound mutations in murine systems?
- Target Design: Use homology-directed repair (HDR) templates with humanized β-globin loci and floxed selection markers.
- Validation: Confirm knock-in efficiency via droplet digital PCR and Sanger sequencing.
- Phenotyping: Monitor erythrocyte lifespan and splenic iron deposition to assess functional equivalence to human pathology. Include sham-edited controls to isolate CRISPR off-target effects .
Methodological Guidance
What frameworks ensure rigor in formulating research questions about this compound’s pathophysiological mechanisms?
Apply the FINER criteria :
- Feasible: Prioritize questions answerable within institutional resource constraints (e.g., access to neonatal blood samples).
- Novel: Investigate understudied areas like epigenetic regulation of γ-globin switching in F-Oakland carriers.
- Ethical: Obtain IRB approval for human studies, emphasizing informed consent for genetic data .
Q. How should researchers address confounding variables in population studies of this compound prevalence?
Implement propensity score matching to balance cohorts by age, ethnicity, and comorbidities. Use multivariable regression to adjust for hemoglobinopathy co-inheritance (e.g., α-thalassemia). Pre-register analysis plans to mitigate data dredging risks .
Data Analysis and Reporting
Q. What statistical approaches are optimal for analyzing this compound’s association with clinical outcomes?
For binary outcomes (e.g., transfusion dependence), use logistic regression with Firth correction to handle rare events. For time-to-event data (e.g., survival analysis), Cox proportional hazards models are appropriate. Report hazard ratios with 95% confidence intervals and publish raw datasets in FAIR-compliant repositories .
Q. How can conflicting structural predictions for this compound be reconciled in computational studies?
Perform molecular dynamics simulations across multiple force fields (e.g., AMBER, CHARMM) to assess conformational stability. Validate against experimental X-ray crystallography or cryo-EM data. Use consensus scoring algorithms to prioritize high-confidence models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
